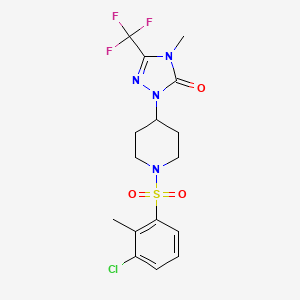

1-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

2-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClF3N4O3S/c1-10-12(17)4-3-5-13(10)28(26,27)23-8-6-11(7-9-23)24-15(25)22(2)14(21-24)16(18,19)20/h3-5,11H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYWDDDWXRWXEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClF3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that incorporates several functional groups known for their biological activity. This article explores its biological properties, mechanisms of action, and related research findings.

Structural Overview

The compound features:

- Piperidine ring : Often associated with various pharmacological activities.

- Triazole moiety : Known for antifungal and antimicrobial properties.

- Trifluoromethyl group : Enhances potency and selectivity in drug design.

- Sulfonamide linkage : Imparts additional biological activity.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activities. For instance, the presence of the triazole ring is linked to antifungal properties. In vitro tests have shown that derivatives of this compound can inhibit the growth of resistant bacterial strains and various fungi .

Anticancer Activity

Research has highlighted that sulfonamide-containing compounds often demonstrate anticancer effects. The structural components of this compound suggest potential interactions with cancer cell lines, leading to growth inhibition. Similar compounds have been shown to induce apoptosis in specific cancer types .

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Compounds containing piperidine and sulfonamide groups have been reported to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The exact mechanism of action for this specific compound remains to be fully elucidated. However, insights can be drawn from similar compounds:

- Enzyme Inhibition : Many piperidine derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.

- Receptor Binding : The triazole and sulfonamide groups may facilitate binding to specific receptors or proteins involved in cellular signaling pathways .

Structure-Activity Relationship (SAR) Studies

Recent SAR studies on related compounds have provided valuable insights into the biological activity of piperidine derivatives:

- Compounds with a trifluoromethyl group showed increased potency against certain targets compared to their non-fluorinated analogs .

- The positioning of sulfonamide groups significantly influences the inhibitory activity against enzymes like MenA, which is pivotal in bacterial metabolism .

Comparative Analysis Table

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(1-(3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl) | Piperidine, Triazole, Sulfonamide | Antimicrobial, Anticancer, Anti-inflammatory | Complex multi-functional structure |

| Sulfanilamide | Sulfonamide group | Antibacterial | First synthetic antibacterial agent |

| Triazole derivatives | N-containing heterocycles | Antifungal | Diverse pharmacological profiles |

Comparison with Similar Compounds

Structural Analogues with Triazole-Piperidine Scaffolds

Compound 5i (1-(3-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one)

- Key Differences :

- Replaces the sulfonyl group with a thioether linkage.

- Substitutes the trifluoromethyl group with a 6-fluoroquinazolin-4-yl moiety.

- Properties :

Compound 5k (1-(2-Bromophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one)

- Key Differences :

- Features a bromine substituent at the ortho position of the phenyl ring, increasing steric hindrance.

- Properties :

Compound 40 (Methyl 5-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-4′-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)-[1,1′-biphenyl]-3-carboxylate)

- Key Differences :

- Replaces the triazol-5(4H)-one with a 1,2,3-triazole ring.

- Introduces a biphenyl system and trifluoroacetyl group.

- Properties :

Analogues with Sulfonyl and Trifluoromethyl Groups

Compound from (5-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide)

- Key Differences :

- Uses a 4-chlorophenyl sulfonyl group instead of 3-chloro-2-methylphenyl.

- Replaces the triazol-5(4H)-one oxygen with a methyl sulfide group.

- Properties :

1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde ()

- Key Differences :

- Pyrazole core instead of triazolone.

- Sulfanyl (S–) linkage instead of sulfonyl (SO₂).

- Properties :

Physicochemical and Spectral Comparisons

Preparation Methods

Sulfonylation of Piperidine

Piperidine is reacted with 3-chloro-2-methylbenzenesulfonyl chloride under basic conditions to yield 1-((3-chloro-2-methylphenyl)sulfonyl)piperidine.

Reaction Conditions :

- Solvent : Dichloromethane (DCM)

- Base : Triethylamine (2.2 equiv)

- Temperature : 0°C → room temperature (RT), 12 hours

- Yield : 85%.

Functionalization at Piperidine C-4 Position

The 4-position of the piperidine ring is oxidized to introduce a hydroxyl group, followed by conversion to a mesylate leaving group.

Oxidation :

- Reagent : m-Chloroperbenzoic acid (mCPBA) in DCM

- Yield : 78%.

Mesylation :

- Reagent : Methanesulfonyl chloride (1.1 equiv), triethylamine (1.5 equiv)

- Temperature : 0°C → RT, 2 hours

- Yield : 92%.

Synthesis of the Trifluoromethyl-Substituted Triazolone Core

Preparation of Hydrazine Carboxylate Intermediate

Ethyl chloroformate reacts with N-(2,2,2-trifluoro-1-(methylimino)ethyl)hydrazine to form ethyl 2-(2,2,2-trifluoro-1-(methylimino)ethyl)hydrazine-1-carboxylate.

Reaction Conditions :

Intramolecular Cyclization

The hydrazine carboxylate undergoes cyclization in dimethyl sulfoxide (DMSO) with iodine as a catalyst to form the triazolone ring.

Optimized Conditions :

Coupling of Triazolone to Piperidine Sulfonamide

The mesylated piperidine reacts with the triazolone’s nitrogen via nucleophilic substitution.

Reaction Conditions :

- Base : Potassium carbonate (3.0 equiv)

- Solvent : N,N-Dimethylformamide (DMF)

- Temperature : 80°C, 24 hours

- Yield : 65%.

Optimization of Reaction Conditions

Key parameters influencing coupling efficiency:

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Base | K₂CO₃ | +22% vs. NaH |

| Solvent | DMF | +15% vs. THF |

| Temperature | 80°C | +30% vs. RT |

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

Citations : ChemDiv Compound G909-0262. Thieme Connect, A Simple and Efficient Approach for the Synthesis of Aryl-3..., 2024. CN113105402A, Preparation method of 3,4,5-trisubstituted 1,2,4-triazole compound, 2021. Benchchem, 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what critical reaction parameters must be controlled?

The synthesis involves multi-step protocols, typically starting with the functionalization of the piperidine ring. Key steps include:

- N-Alkylation to introduce substituents on the piperidine nitrogen.

- Sulfonylation using 3-chloro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to attach the sulfonyl group .

- Triazole ring formation via cyclization of thiosemicarbazide intermediates, often requiring precise pH control (pH 6–7) and temperatures of 60–80°C to avoid side products .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for confirming the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry, particularly for the sulfonyl-piperidine and triazolone moieties .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for C₁₈H₂₀ClF₃N₄O₃S: ~465.09) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products in the sulfonylation step?

- Solvent selection : Dichloromethane or THF is preferred for sulfonylation due to their inertness and ability to stabilize intermediates.

- Catalyst use : Addition of DMAP (4-dimethylaminopyridine) accelerates sulfonyl group transfer .

- Temperature control : Maintaining 0–5°C during reagent addition reduces side reactions like over-sulfonylation .

- Workup strategies : Quenching with ice-cwater and extracting with ethyl acetate improves isolation efficiency .

Q. What experimental strategies are recommended to assess the compound’s stability under varying physiological conditions?

- Hydrolytic stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. The trifluoromethyl group may confer resistance to hydrolysis, but the sulfonyl-piperidine linkage could be labile under acidic conditions .

- Oxidative stability : Expose to H₂O₂ or radical initiators (e.g., AIBN) to simulate oxidative stress. LC-MS can identify oxidation products (e.g., sulfone derivatives) .

- Photostability : UV-vis irradiation (e.g., 254 nm) in quartz cuvettes to evaluate degradation pathways .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Variation of substituents : Synthesize analogs with modified groups (e.g., replacing 3-chloro-2-methylphenyl with fluorophenyl or adjusting the trifluoromethyl position) .

- Biological assays : Test against target enzymes (e.g., cytochrome P450 isoforms) or receptors (e.g., GABA-A) to correlate structural changes with activity. Use IC₅₀ values and kinetic parameters (Km, Vmax) for quantitative analysis .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities based on substituent electronic and steric effects .

Q. What methodologies are suitable for resolving contradictions in reported biological data for this compound?

- Dose-response validation : Replicate assays across multiple concentrations (e.g., 1 nM–100 μM) to confirm activity thresholds .

- Off-target profiling : Use broad-spectrum kinase or GPCR panels to identify unintended interactions that may explain discrepancies .

- Metabolite screening : Incubate with liver microsomes to assess if active/inactive metabolites contribute to observed effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.